4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with a cyanoethenyl group and a chlorophenyl methoxyphenyl moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-[4-[(4-bromophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid
- 4-[(E)-2-[4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid
Uniqueness
4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-[(E)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c24-21-9-1-17(2-10-21)15-28-22-11-3-16(4-12-22)13-20(14-25)18-5-7-19(8-6-18)23(26)27/h1-13H,15H2,(H,26,27)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKXTDFQZJFRCM-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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